Articaine hydrochloride, (S)-
Overview
Description
Articaine hydrochloride, (S)-, is a dental amide-type local anesthetic. It is widely used in various countries for its efficacy in providing local anesthesia during dental procedures. Articaine hydrochloride is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of articaine hydrochloride involves several steps:
Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride.
Ammoniation Reaction: The product from the amidation reaction undergoes ammoniation with propylamine.
Salification Reaction: The final product is obtained by reacting with concentrated hydrochloric acid.
Industrial Production Methods
Industrial production of articaine hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves:
- Reacting methyl mercaptoacetate with 2-methyl acrylonitrile in a mixed solution of sodium methoxide and methanol.
- Adjusting the pH to 7 with concentrated hydrochloric acid and adding hydrogen peroxide.
- Further reactions with alpha-chloropropionyl chloride and n-propylamine, followed by crystallization and purification steps .
Chemical Reactions Analysis
Articaine hydrochloride undergoes various chemical reactions:
Hydrolysis: It is hydrolyzed in the blood by esterases to form articainic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The thiophene ring can undergo substitution reactions, although these are not typically utilized in its clinical applications.
Common reagents used in these reactions include hydrochloric acid, sodium methoxide, and hydrogen peroxide. The major product formed from hydrolysis is articainic acid .
Scientific Research Applications
Articaine hydrochloride is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
Articaine hydrochloride exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This action is primarily due to its interaction with sodium channels in the nerve membrane .
Comparison with Similar Compounds
Articaine hydrochloride is compared with other local anesthetics such as lidocaine, mepivacaine, and bupivacaine:
Lidocaine: Articaine has a faster onset and higher potency compared to lidocaine.
Mepivacaine: Articaine has better lipid solubility and tissue penetration.
Bupivacaine: Articaine has a shorter duration of action but is less toxic.
Articaine hydrochloride is unique due to its thiophene ring, which enhances its lipid solubility and potency, making it more effective in certain clinical settings .
Properties
IUPAC Name |
methyl 4-methyl-3-[[(2S)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443683-47-3 | |
Record name | Articaine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443683473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ARTICAINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M57YU7379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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